(2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring substituted with a methyl group and a nitrophenyl group attached to a propenone moiety.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex organic molecules.
Biology: In biological research, it is studied for its potential antimicrobial and anticancer properties. The presence of both the furan and nitrophenyl groups contributes to its biological activity.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a precursor for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 5-methylfurfural and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the nitrophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: 3-(5-Methylfuran-2-yl)-1-(3-aminophenyl)prop-2-en-1-one.
Substitution: Halogenated derivatives of the nitrophenyl ring.
Mechanism of Action
The mechanism of action of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with cellular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
- (2E)-3-(Furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(5-Methylfuran-2-yl)-1-phenylprop-2-en-1-one
- (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Uniqueness: The presence of the 5-methyl group on the furan ring and the 3-nitrophenyl group makes (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one unique
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-5-6-13(19-10)7-8-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUZSXUUIYZIZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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